molecular formula C8H17N3O3S B2623517 [(1-Methanesulfonylpiperidin-4-yl)methyl]urea CAS No. 2007393-04-4

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea

Cat. No.: B2623517
CAS No.: 2007393-04-4
M. Wt: 235.3
InChI Key: RBSBLLJCVHSJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol It is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-(methanesulfonyl)piperidine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Purification and Quality Control: Implementing efficient purification methods and rigorous quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Urea derivatives with various substituents.

Scientific Research Applications

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of target enzymes.

    Signal Transduction: Modulating signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea is unique due to its specific combination of a methanesulfonyl group and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBLLJCVHSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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